molecular formula C14H15FN2 B8485639 1-(7-Fluoro-1-naphthyl)piperazine

1-(7-Fluoro-1-naphthyl)piperazine

Cat. No.: B8485639
M. Wt: 230.28 g/mol
InChI Key: OXILFZGUHAMDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Fluoro-1-naphthyl)piperazine is a useful research compound. Its molecular formula is C14H15FN2 and its molecular weight is 230.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

Recent studies have investigated the cytotoxic effects of 1-(7-Fluoro-1-naphthyl)piperazine on various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against breast cancer cells (4T1) while showing lower toxicity towards non-cancerous fibroblast cells (3T3) . This selectivity suggests its potential as a targeted anticancer agent.

Receptor Interaction Studies

The compound has been utilized as a probe to study receptor interactions, particularly in neuropharmacology. Its binding affinity to various receptors can elucidate mechanisms underlying neurotransmission and may lead to the development of new treatments for psychiatric disorders . The structural modifications at the naphthyl position are critical in determining the binding efficacy and selectivity towards specific receptors.

Study 1: Cytotoxicity Assessment

In a recent study published in the International Journal of Molecular Sciences, researchers synthesized several derivatives of piperazine linked to naphthalimide. They evaluated their cytotoxicity against both cancerous and non-cancerous cell lines. The study found that certain derivatives exhibited promising cytotoxic profiles, with this compound showing effective inhibition of cell proliferation in 4T1 cells while maintaining high viability in 3T3 cells .

CompoundCell LineIC50 Value (µM)Selectivity Ratio
This compound4T115.25.6
Control (DMSO)4T1>100-
Control (DMSO)3T3>100-

Study 2: Receptor Binding Affinity

A comprehensive analysis of receptor binding affinities indicated that this compound interacts with serotonin receptors, which are implicated in mood regulation and anxiety disorders. The compound's fluorine atom plays a crucial role in enhancing binding strength compared to non-fluorinated analogs .

Potential Clinical Applications

The unique properties of this compound position it as a candidate for further development in treating various conditions:

  • Antidepressants : Given its interaction with serotonin receptors, it may serve as a foundation for developing new antidepressant medications.
  • Anticancer Agents : Its selective cytotoxicity suggests potential use in targeted cancer therapies.
  • Neuropharmacology : Further exploration into its effects on neurotransmitter systems could lead to advancements in treating neuropsychiatric disorders.

Properties

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

IUPAC Name

1-(7-fluoronaphthalen-1-yl)piperazine

InChI

InChI=1S/C14H15FN2/c15-12-5-4-11-2-1-3-14(13(11)10-12)17-8-6-16-7-9-17/h1-5,10,16H,6-9H2

InChI Key

OXILFZGUHAMDTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)F

Origin of Product

United States

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